molecular formula C19H21N5O2 B046924 Pirenzepine CAS No. 28797-61-7

Pirenzepine

Cat. No.: B046924
CAS No.: 28797-61-7
M. Wt: 351.4 g/mol
InChI Key: RMHMFHUVIITRHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pirenzepine is a selective M1 muscarinic receptor antagonist . The M1 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in mediating various cellular responses .

Mode of Action

This compound binds to the muscarinic acetylcholine receptor, thereby inhibiting its function . This receptor mediates various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .

Biochemical Pathways

The muscarinic acetylcholine receptor, when activated, initiates a series of biochemical reactions. These include the inhibition of adenylate cyclase, which reduces the levels of cyclic AMP in the cell, and the breakdown of phosphoinositides . Additionally, the receptor modulates potassium channels, affecting the electrical properties of the cell membrane .

Result of Action

The primary result of this compound’s action is the inhibition of gastric secretion . This makes it effective in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . It is also known to reduce muscle spasms, which can relieve cramps or spasms of the stomach, intestines, and bladder .

Action Environment

Environmental factors can influence the action of this compound. For instance, it has been found that this compound can undergo an unexpected scaffold rearrangement under highly acidic conditions . Reaction kinetics in gastric acid prevent this rearrangement after oral application . This suggests that the physiological environment can significantly influence the action, efficacy, and stability of this compound.

Chemical Reactions Analysis

Pirenzepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acidic and basic environments, as well as various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under highly acidic conditions, this compound can undergo an unexpected scaffold rearrangement to form a previously uncharacterized benzimidazole .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
Pirenzepine selectively targets the M1 subtype of muscarinic receptors, which distinguishes it from other anticholinergic agents that affect multiple receptor subtypes. This selectivity allows for therapeutic effects with fewer central nervous system side effects, as this compound does not cross the blood-brain barrier effectively.

Pharmacodynamics and Pharmacokinetics
this compound exhibits a unique pharmacodynamic profile, inhibiting gastric acid secretion at lower doses compared to traditional anticholinergics. It has been shown to have one-tenth to one-eighth the potency of atropine in this regard, making it effective for treating peptic ulcers and dyspepsia .

Treatment of Peptic Ulcers

This compound has been utilized since the late 1970s for managing gastric and duodenal ulcers. Clinical trials indicate that doses between 100 mg to 150 mg per day are effective in promoting ulcer healing and reducing associated pain. Studies have shown that this compound is superior to placebo and comparable to cimetidine, a commonly used H2 receptor antagonist .

Study Dosage Outcome
Controlled Trials100-150 mg/daySuperior healing rates compared to placebo
Comparative Study150 mg/day vs. CimetidineComparable efficacy in ulcer healing

Myopia Control

Recent studies have highlighted this compound's role in slowing myopia progression in children. A double-masked, placebo-controlled trial demonstrated that children treated with a 2% ophthalmic gel formulation of this compound experienced significantly less progression of myopia compared to those receiving a placebo over a one-year period .

Parameter This compound Group (n=117) Placebo Group (n=57) P-value
Mean Increase in Myopia (D)0.26 ± 0.9030.53 ± 0.825<0.001

Potential Applications in Neurology

Emerging research suggests that this compound may have applications beyond gastrointestinal and ophthalmic uses, particularly in neurology. It is currently undergoing investigation for its potential role in treating peripheral neuropathy, with phase II clinical trials evaluating its efficacy .

Case Study: Efficacy in Myopia Progression

A multicenter study conducted from March 2000 to February 2002 assessed the safety and efficacy of this compound ophthalmic gel in children with myopia. Results indicated a statistically significant reduction in myopia progression compared to placebo, reinforcing its potential as a treatment option for pediatric patients at risk of high myopia.

Case Study: Gastric Ulcer Treatment

In clinical settings, patients receiving this compound demonstrated improved outcomes in terms of ulcer healing rates and reduced pain levels compared to those on standard treatments. The drug's tolerability profile was also favorable, with fewer side effects reported than traditional antimuscarinics .

Biological Activity

Pirenzepine is a selective antimuscarinic agent primarily known for its effects on the muscarinic M2 receptors. This compound has garnered attention for its diverse biological activities, particularly in the context of ophthalmology, gastroenterology, and myopia management. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound acts as an inverse agonist at the M2 muscarinic acetylcholine receptors. This means that it not only blocks the receptor but also stabilizes it in an inactive state, leading to a decrease in receptor activity compared to the basal level. Research indicates that this compound has a lower affinity for M2 receptors than atropine, with K_i values demonstrating its inverse agonist properties .

Binding Affinities

Table 1 summarizes the binding affinities of this compound compared to other agents:

CompoundK_i (nM)Receptor Type
This compound115-174M2 Muscarinic
Atropine0.34-0.42M2 Muscarinic
AF-DX 11619-32M2 Muscarinic

Myopia Management

This compound has shown promise in reducing myopia progression in various animal models and clinical studies. In rhesus monkeys, a topical application of a 5% this compound solution was as effective as atropine in managing form-deprivation myopia . A study involving tree shrews demonstrated that daily subconjunctival injections of this compound significantly reduced myopia progression compared to controls .

Case Study: Clinical Trial on Children
A double-masked, placebo-controlled trial involving 174 children assessed the efficacy of a 2% this compound ophthalmic gel over one year. Results indicated that the mean increase in myopia was significantly lower in the this compound group (0.26 D) compared to the placebo group (0.53 D), suggesting its effectiveness in slowing myopic progression .

Gastrointestinal Effects

This compound exhibits selective inhibition of gastric acid secretion, making it beneficial for treating duodenal ulcers. It has been reported to be more potent than gefarnate and comparable to cimetidine in promoting ulcer healing . The following table illustrates its efficacy compared to other treatments:

TreatmentDose (mg/day)Efficacy
This compound100-150Superior to placebo
Gefarnate300Effective
Cimetidine1000Comparable

Side Effects and Tolerability

While generally well-tolerated, this compound can cause side effects typical of antimuscarinics, such as dry mouth and blurred vision. In clinical trials, about 11% of patients discontinued treatment due to adverse effects .

Research Findings

Recent studies have focused on this compound's role beyond traditional applications. For instance, it was observed that this compound's effects on pupil size and accommodation were significant after administration, indicating its potential utility in ophthalmic treatments .

Properties

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023487
Record name Pirenzepine
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-01 g/L
Record name Pirenzepine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins.
Record name Pirenzepine
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CAS No.

28797-61-7
Record name Pirenzepine
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Record name Pirenzepine [INN:BAN]
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Record name Pirenzepine
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Record name Pirenzepine
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Synthesis routes and methods

Procedure details

A solution of 11-(2-chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (5 g) and N,N'-dimethylpiperazine (4 g) in acetonitrile (100 ml) was heated to reflux for 2 hours. The mixture was evaporated and the residue, crystallized from methanol, yielded 3 g (42.9%) of 11-[2-(4-methylpiperazin-1-yl)-acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one N1 -chloromethylate melting at 198°-200° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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